REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH:8]([CH3:12])C(O)=O)=O)=[CH:4][CH:3]=1.[OH-:15].[K+].O.NN.[CH2:20]([OH:29])COCCOCCO>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH2:8][CH3:12])[C:20]([OH:29])=[O:15])=[CH:13][CH:14]=1 |f:1.2,3.4|
|
Name
|
4-Chlorobenzoyl propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C(C(=O)O)C)C=C1
|
Name
|
Formula VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C(COCCOCCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
142 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
DISTILLATION
|
Details
|
Water and hydrazine hydrate were distilled off at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
rose to 195°-200° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
diluted with 320 mL of water
|
Type
|
ADDITION
|
Details
|
The aqueous solution was poured into hydrochloric acid (200 mL, 6N)
|
Type
|
ADDITION
|
Details
|
further diluted with 200 mL of ice water
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried (25° C., 15 Pa)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |